molecular formula C13H18N6OS B10910649 N-ethyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-ethyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10910649
M. Wt: 306.39 g/mol
InChI Key: BATUSGYZWOHXNC-UHFFFAOYSA-N
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Description

N~1~-ETHYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including N1-ETHYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE, typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and can be further modified through reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-ETHYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N~1~-ETHYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-ETHYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting its anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-ETHYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H18N6OS

Molecular Weight

306.39 g/mol

IUPAC Name

1-ethyl-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C13H18N6OS/c1-5-14-13(21)17-16-12(20)9-6-7(2)15-11-10(9)8(3)18-19(11)4/h6H,5H2,1-4H3,(H,16,20)(H2,14,17,21)

InChI Key

BATUSGYZWOHXNC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=C2C(=NN(C2=NC(=C1)C)C)C

Origin of Product

United States

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